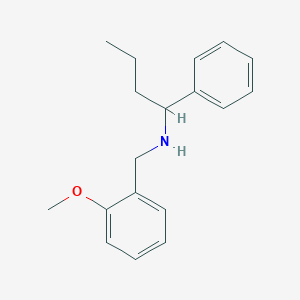![molecular formula C18H25NO3 B271729 1-[4-(5-{[(3-Ethoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol](/img/structure/B271729.png)
1-[4-(5-{[(3-Ethoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(5-{[(3-Ethoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol, also known as EFPE, is a chemical compound that has been widely studied for its potential use in various scientific research applications. EFPE has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The exact mechanism of action of 1-[4-(5-{[(3-Ethoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. 1-[4-(5-{[(3-Ethoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules in the body. Additionally, 1-[4-(5-{[(3-Ethoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol has been shown to activate certain receptors, such as peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in regulating cell growth and differentiation.
Biochemical and Physiological Effects:
1-[4-(5-{[(3-Ethoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-oxidant effects. Additionally, 1-[4-(5-{[(3-Ethoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol has been shown to have potential as a neuroprotective agent, with studies suggesting that it may be effective in protecting neurons from damage caused by oxidative stress.
实验室实验的优点和局限性
One advantage of 1-[4-(5-{[(3-Ethoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol is that it has been shown to have a relatively low toxicity profile, making it a potentially safe candidate for further investigation. Additionally, 1-[4-(5-{[(3-Ethoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol has been shown to be relatively stable and can be easily synthesized in the laboratory. However, one limitation of 1-[4-(5-{[(3-Ethoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol is that its mechanism of action is not fully understood, which may make it difficult to develop targeted therapies based on its effects.
未来方向
There are many potential future directions for research on 1-[4-(5-{[(3-Ethoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol. One area of interest is the development of 1-[4-(5-{[(3-Ethoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol-based therapies for inflammatory diseases such as arthritis. Additionally, further investigation into the anti-cancer effects of 1-[4-(5-{[(3-Ethoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol may lead to the development of new cancer treatments. Finally, research into the neuroprotective effects of 1-[4-(5-{[(3-Ethoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol may lead to the development of therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's.
合成方法
1-[4-(5-{[(3-Ethoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol can be synthesized through a multi-step process involving the reaction of various chemical reagents. One common method involves the reaction of 2-furylboronic acid, 4-bromoanisole, and 3-ethoxypropylamine in the presence of a palladium catalyst to produce the intermediate compound 4-(5-{[(3-Ethoxypropyl)amino]methyl}-2-furyl)phenylboronic acid. This intermediate can then be reacted with ethanol in the presence of a base to produce 1-[4-(5-{[(3-Ethoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol.
科学研究应用
1-[4-(5-{[(3-Ethoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol has been studied for its potential use in a variety of scientific research applications, including as a potential therapeutic agent for various diseases. For example, 1-[4-(5-{[(3-Ethoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as arthritis. Additionally, 1-[4-(5-{[(3-Ethoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol has been shown to have potential as an anti-cancer agent, with studies suggesting that it may be effective in inhibiting the growth of certain types of cancer cells.
属性
产品名称 |
1-[4-(5-{[(3-Ethoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol |
|---|---|
分子式 |
C18H25NO3 |
分子量 |
303.4 g/mol |
IUPAC 名称 |
1-[4-[5-[(3-ethoxypropylamino)methyl]furan-2-yl]phenyl]ethanol |
InChI |
InChI=1S/C18H25NO3/c1-3-21-12-4-11-19-13-17-9-10-18(22-17)16-7-5-15(6-8-16)14(2)20/h5-10,14,19-20H,3-4,11-13H2,1-2H3 |
InChI 键 |
YOVANIXPRNACFF-UHFFFAOYSA-N |
SMILES |
CCOCCCNCC1=CC=C(O1)C2=CC=C(C=C2)C(C)O |
规范 SMILES |
CCOCCCNCC1=CC=C(O1)C2=CC=C(C=C2)C(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B271646.png)
![N-isopropyl-N-{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}amine](/img/structure/B271648.png)
![2-[2-({[5-(3,5-Dichlorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol](/img/structure/B271650.png)
![2-[2-({[5-(2-Fluorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol](/img/structure/B271653.png)
![N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-N-isopropylamine](/img/structure/B271655.png)
![N-isopropyl-N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}amine](/img/structure/B271656.png)
![N-(tert-butyl)-2-{2-ethoxy-4-[(isopropylamino)methyl]phenoxy}acetamide](/img/structure/B271658.png)
![N-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-isopropylamine](/img/structure/B271659.png)
![N-{3-[(4-fluorobenzyl)oxy]benzyl}propan-2-amine](/img/structure/B271660.png)

![N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-isopropylamine](/img/structure/B271663.png)
![N-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-isopropylamine](/img/structure/B271664.png)
![N-{2-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-N-isopropylamine](/img/structure/B271665.png)
![1-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}-N-(thiophen-2-ylmethyl)methanamine](/img/structure/B271671.png)